REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[O:7][C:8]2[CH:15]=[CH:14][CH:13]=[C:12]([NH:16]C(OC(C)(C)C)=O)[C:9]=2[C:10]=1[CH3:11])=[O:5])[CH3:2].FC(F)(F)C(O)=O>ClCCCl>[CH2:1]([O:3][C:4]([C:6]1[O:7][C:8]2[CH:15]=[CH:14][CH:13]=[C:12]([NH2:16])[C:9]=2[C:10]=1[CH3:11])=[O:5])[CH3:2]
|
Name
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4-tert-butoxycarbonylamino-3-methyl-benzofuran-2-carboxylic acid ethyl ester
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Quantity
|
624 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1OC2=C(C1C)C(=CC=C2)NC(=O)OC(C)(C)C
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Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Solvent was removed in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1OC2=C(C1C)C(=CC=C2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |